molecular formula C30H34O7 B1263357 Dorsilurin I

Dorsilurin I

Cat. No. B1263357
M. Wt: 506.6 g/mol
InChI Key: LGOMXMSCNFANHV-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dorsilurin I is an extended flavonoid that is flavonol with additional hydroxy groups at position 5 and 3', a 2,2-dimethyldihydropyrano ring fused to ring A across positions 7 and 8, a prenyl group at position 6 and a (2S)-2-hydroxy-3-methylbut-3-en-1-yl group at position 4'. Isolated from the roots of Dorstenia psilurus, it exhibits alpha-glucosidase inhibitory activity. It has a role as a metabolite and an EC 3.2.1.20 (alpha-glucosidase) inhibitor. It is a member of flavonols, an extended flavonoid, a trihydroxyflavone and a pyranochromane.

Scientific Research Applications

Alpha-Glucosidase Inhibition Properties

Dorsilurin I, a prenylated flavonol, has been identified in scientific research for its potential alpha-glucosidase inhibitory activity. A study focused on compounds isolated from Dorstenia psilurus, including various dorsilurins, found that these compounds exhibited moderate to low alpha-glucosidase inhibitory activity. Dorsilurin I, in particular, showed notable activity in this regard, indicating its potential application in medical research related to diabetes and other metabolic disorders (Tabopda et al., 2008).

Structural and Chemical Analysis

In another study, dorsilurins A and B, along with dorsilurin I, were identified and structurally analyzed. This research contributed to the understanding of the chemical composition and potential biological activities of these flavonoids. The detailed structural elucidation of dorsilurin I and its analogs aids in comprehending their pharmacological potential and applications in further scientific research (Ngadjui et al., 1998).

Potential in Disease Modeling and Drug Discovery

Research on dorsilurin I could be significant in the context of disease modeling and drug discovery, especially in diseases related to metabolic disorders and aging. Studies on similar compounds have shown that understanding the molecular mechanisms and the effects of natural compounds like dorsilurin I can contribute to the development of new therapeutic strategies, including anti-aging regimens (Saraswat & Rizvi, 2017).

properties

Product Name

Dorsilurin I

Molecular Formula

C30H34O7

Molecular Weight

506.6 g/mol

IUPAC Name

3,5-dihydroxy-2-[3-hydroxy-4-[(2S)-2-hydroxy-3-methylbut-3-enyl]phenyl]-8,8-dimethyl-6-(3-methylbut-2-enyl)-9,10-dihydropyrano[2,3-h]chromen-4-one

InChI

InChI=1S/C30H34O7/c1-15(2)7-10-19-24(33)23-25(34)26(35)27(36-29(23)20-11-12-30(5,6)37-28(19)20)18-9-8-17(22(32)14-18)13-21(31)16(3)4/h7-9,14,21,31-33,35H,3,10-13H2,1-2,4-6H3/t21-/m0/s1

InChI Key

LGOMXMSCNFANHV-NRFANRHFSA-N

Isomeric SMILES

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=C(O3)C4=CC(=C(C=C4)C[C@@H](C(=C)C)O)O)O)CCC(O2)(C)C)C

Canonical SMILES

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=C(O3)C4=CC(=C(C=C4)CC(C(=C)C)O)O)O)CCC(O2)(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dorsilurin I
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Dorsilurin I
Reactant of Route 3
Dorsilurin I
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Dorsilurin I
Reactant of Route 5
Dorsilurin I
Reactant of Route 6
Dorsilurin I

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